molecular formula C18H15BrN2O3 B11558991 (2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide

(2-Bromo-phenoxy)-acetic acid (2-prop-2-ynyloxy-benzylidene)-hydrazide

Cat. No.: B11558991
M. Wt: 387.2 g/mol
InChI Key: BTFSXASNKWCQAW-UDWIEESQSA-N
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Description

2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a bromophenoxy group, a prop-2-yn-1-yloxy group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This is achieved using bromine in the presence of a suitable solvent such as acetic acid.

    Etherification: The 2-bromophenol is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 2-(2-bromophenoxy)propyne.

    Hydrazide Formation: The propyne intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.

    Condensation Reaction: Finally, the hydrazide is condensed with 2-(prop-2-yn-1-yloxy)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yloxy group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Azides, thiols, or other substituted derivatives.

Scientific Research Applications

2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactive groups allow for further functionalization.

    Biology: Potential use in the development of bioactive compounds. Its structure suggests it could interact with biological targets.

    Medicine: Investigated for its potential as a therapeutic agent. The compound’s ability to undergo various chemical reactions makes it a candidate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials. Its unique structure can impart specific properties to the final products.

Mechanism of Action

The mechanism of action of 2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets. The bromophenoxy and prop-2-yn-1-yloxy groups may facilitate binding to enzymes or receptors, while the hydrazide moiety could participate in covalent modifications. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMOPHENOXY)ACETOHYDRAZIDE: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.

    2-(2-PROP-2-YN-1-YLOXY)PHENYLHYDRAZIDE: Lacks the bromophenoxy group, which reduces its reactivity in substitution reactions.

Uniqueness

2-(2-BROMOPHENOXY)-N’-[(E)-[2-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenoxy and prop-2-yn-1-yloxy groups. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the hydrazide moiety provides further opportunities for functionalization and interaction with biological targets.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-(2-bromophenoxy)-N-[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-11-23-16-9-5-3-7-14(16)12-20-21-18(22)13-24-17-10-6-4-8-15(17)19/h1,3-10,12H,11,13H2,(H,21,22)/b20-12+

InChI Key

BTFSXASNKWCQAW-UDWIEESQSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=CC=C2Br

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=CC=C2Br

Origin of Product

United States

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